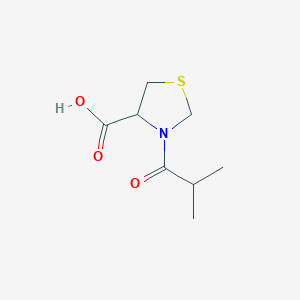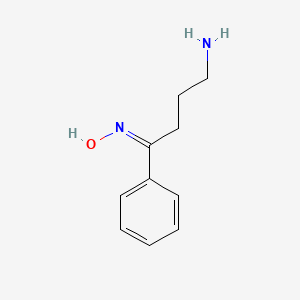![molecular formula C7H10N2S B13155761 2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine CAS No. 1251923-85-9](/img/structure/B13155761.png)
2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine is a heterocyclic compound that features a unique fusion of a thieno ring with a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural similarity to benzodiazepines, which are well-known for their therapeutic uses.
Preparation Methods
The synthesis of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno derivatives with diamines under controlled temperatures and the presence of catalysts. Industrial production methods may involve multi-step synthesis processes, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazepine ring, often using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives
Scientific Research Applications
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its structural similarity to benzodiazepines makes it a candidate for studying receptor interactions and potential anxiolytic or sedative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine is believed to involve interaction with specific receptors in the central nervous system, similar to benzodiazepines. It may modulate the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), leading to its potential sedative and anxiolytic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine can be compared to other similar compounds such as:
Benzodiazepines: Known for their anxiolytic and sedative properties, benzodiazepines have a similar diazepine ring but lack the thieno fusion.
Thiazepines: These compounds have a sulfur atom in the ring structure, offering different pharmacological properties.
Properties
CAS No. |
1251923-85-9 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine |
InChI |
InChI=1S/C7H10N2S/c1-4-10-7-5-8-2-3-9-6(1)7/h1,4,8-9H,2-3,5H2 |
InChI Key |
XHVSEUAVFGBJMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(CN1)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


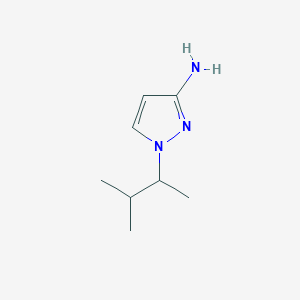

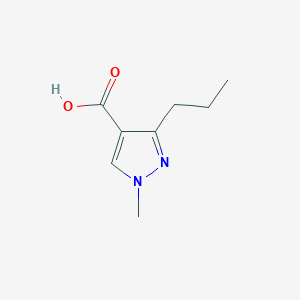

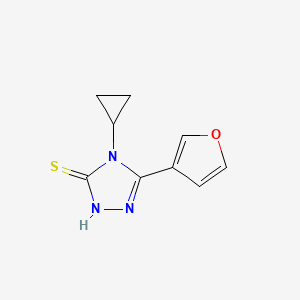
![3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13155722.png)
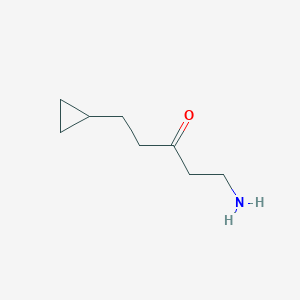
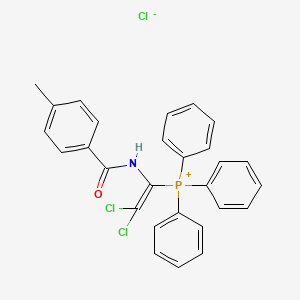
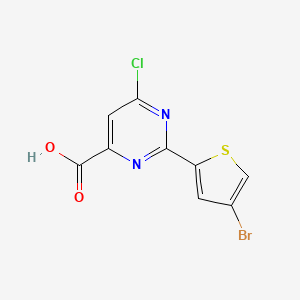
![4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)


